N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoyl chloride derivative: Reacting 2-benzoyl-4-chlorophenylamine with thionyl chloride to form the corresponding benzoyl chloride.
Sulfonylation: Reacting the benzoyl chloride derivative with indoline in the presence of a sulfonylating agent such as chlorosulfonic acid.
Amidation: Coupling the sulfonylated intermediate with 4-aminobenzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups, leading to alcohol or thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohol or thiol derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, potentially as a tool for probing biochemical pathways.
Medicine: Investigating its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-(indolin-1-ylsulfonyl)benzamide
- N-(4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide
- N-(2-benzoyl-4-chlorophenyl)-4-(methylsulfonyl)benzamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the specific combination of functional groups and their spatial arrangement, which can influence its reactivity and biological activity. Comparing its properties with similar compounds can help highlight its unique features and potential advantages in various applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIZVNLUEFDDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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